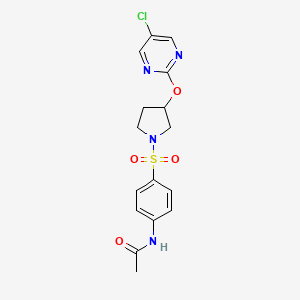
N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H17ClN4O4S and its molecular weight is 396.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine moiety, a chloropyrimidine ring, and a sulfonamide group. This combination of functionalities suggests potential for diverse biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H17ClN4O4S, with a molecular weight of 396.85 g/mol. The presence of the chloropyrimidine and sulfonamide groups is significant for its biological activity.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For instance, studies on related N-substituted phenyl compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate effects against Gram-negative bacteria and fungi like Candida albicans .
| Compound | Target Pathogen | Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | Effective |
| N-(4-fluorophenyl)-2-chloroacetamide | MRSA | Effective |
| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | Moderate |
2. Enzyme Inhibition
The sulfonamide group in the compound has been associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE). This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
3. Anticonvulsant Activity
Preliminary studies have indicated potential anticonvulsant properties for compounds structurally related to this compound. In animal models, certain derivatives exhibited significant protective effects against seizures induced by electrical stimulation . The mechanism may involve modulation of voltage-sensitive sodium channels, which are critical in neuronal excitability.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that chloroacetamides with various substituents showed differential activity against bacterial strains, correlating structure with efficacy . The study highlighted that lipophilicity plays a crucial role in the ability of these compounds to penetrate bacterial membranes.
- Enzyme Inhibition Studies : Another research focused on the synthesis and biological evaluation of piperidine derivatives, noting that those with sulfonamide functionalities exhibited significant AChE inhibition . This supports the idea that this compound could follow similar trends.
科学研究应用
Antimicrobial Properties
Research indicates that compounds similar to N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide exhibit promising antimicrobial activity.
| Compound | Target Pathogen | Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | Effective |
| N-(4-fluorophenyl)-2-chloroacetamide | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective |
| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | Moderate |
Studies have shown that the compound can effectively target Gram-positive bacteria while demonstrating moderate activity against certain fungi .
Enzyme Inhibition
The sulfonamide group present in this compound is notable for its enzyme inhibition activities, particularly against acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine can enhance cholinergic transmission .
Anticonvulsant Activity
Preliminary studies suggest that this compound may possess anticonvulsant properties. In animal models, related compounds demonstrated significant protective effects against seizures induced by electrical stimulation, potentially through modulation of voltage-sensitive sodium channels .
Antimicrobial Efficacy
A study on chloroacetamides highlighted differential activity against various bacterial strains, correlating structural features with efficacy. The research emphasized the role of lipophilicity in the ability of these compounds to penetrate bacterial membranes effectively .
Enzyme Inhibition Studies
Another investigation focused on the synthesis and biological evaluation of piperidine derivatives, noting that those with sulfonamide functionalities exhibited significant AChE inhibition. This finding aligns with the expected behavior of this compound and supports its potential therapeutic applications .
属性
IUPAC Name |
N-[4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c1-11(22)20-13-2-4-15(5-3-13)26(23,24)21-7-6-14(10-21)25-16-18-8-12(17)9-19-16/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDAMCSOSFEVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













